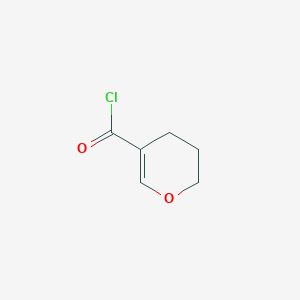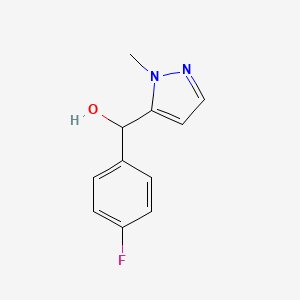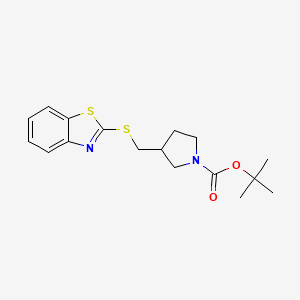
3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a complex organic compound that features a benzothiazole moiety linked to a pyrrolidine ring via a sulfanylmethyl group
Méthodes De Préparation
The synthesis of 3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can be achieved through various synthetic routes. One common method involves the condensation of a suitable aryl benzaldehyde with 6-nitrobenzo[d]thiazol-2-amine in ethanol, using a catalytic quantity of glacial acetic acid . Industrial production methods often employ microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like TEMPO and other oxidizing agents.
Reduction: Reduction reactions can be carried out using hydrogenation or other reducing agents.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzothiazole moiety.
Common reagents used in these reactions include TEMPO for oxidation and hydrogen gas for reduction. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-(Benzothiazol-2-ylsulfanylmethyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, benzothiazole derivatives are known to target enzymes and proteins involved in various biological pathways. The exact mechanism can vary depending on the specific application and the molecular structure of the compound .
Comparaison Avec Des Composés Similaires
Similar compounds include other benzothiazole derivatives such as 2-arylbenzothiazoles. These compounds share a similar core structure but differ in their substituents, which can significantly affect their chemical properties and biological activities. For example, 2-arylbenzothiazoles are known for their anti-bacterial, anti-fungal, and anti-inflammatory properties .
Propriétés
Formule moléculaire |
C17H22N2O2S2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
tert-butyl 3-(1,3-benzothiazol-2-ylsulfanylmethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H22N2O2S2/c1-17(2,3)21-16(20)19-9-8-12(10-19)11-22-15-18-13-6-4-5-7-14(13)23-15/h4-7,12H,8-11H2,1-3H3 |
Clé InChI |
HTVJYPKBIVGTQR-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCC(C1)CSC2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


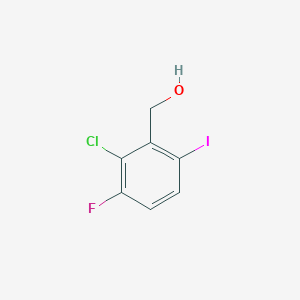
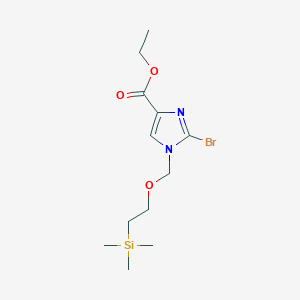
![3-[(3,7-Dimethyl-2,6-octadienyl)oxy]propiononitrile](/img/structure/B13971897.png)
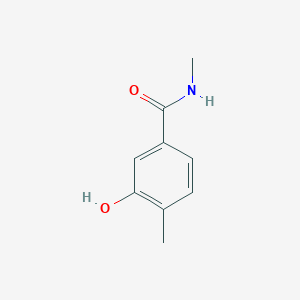
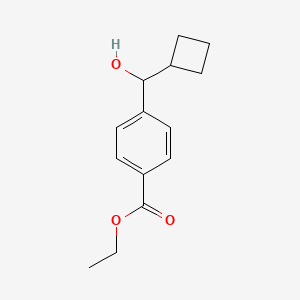
![1-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)-2-chloroethanone](/img/structure/B13971910.png)
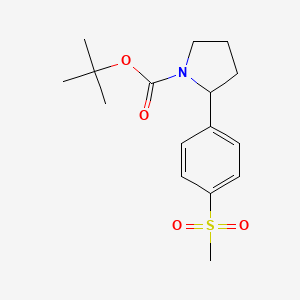


![Azireno[2,3,1-jk]carbazole](/img/structure/B13971928.png)
![Octanoic acid, 8-[(2,6-dihydroxybenzoyl)amino]-](/img/structure/B13971929.png)
